N~1~-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial chemistry . The compound’s unique structure imparts specific physicochemical properties that make it valuable for research and practical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole moiety. The benzotriazole fragment can be synthesized from 1H-benzotriazole, which is readily available and inexpensive . The synthetic route often includes the following steps:
Formation of the benzotriazole moiety: This involves the reaction of 1H-benzotriazole with suitable reagents to introduce the desired substituents.
Coupling with phenyl acetamide: The benzotriazole derivative is then coupled with phenyl acetamide under specific reaction conditions, such as the use of coupling reagents like N,N,N’,N’-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazole acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: N,N,N’,N’-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N~1~-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N1-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE involves its interaction with molecular targets and pathways. The benzotriazole moiety can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzotriazole derivatives, such as:
- 2-(1H-1,2,3-benzotriazol-1-yl)-N’-(4-hydroxybenzylidene)acetohydrazide .
- O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate .
Uniqueness
N~1~-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. The presence of the dicyanophenoxy group enhances its stability and potential for various applications compared to other benzotriazole derivatives .
Eigenschaften
Molekularformel |
C22H14N6O2 |
---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
N-[4-[2-(benzotriazol-1-yl)-4,5-dicyanophenoxy]phenyl]acetamide |
InChI |
InChI=1S/C22H14N6O2/c1-14(29)25-17-6-8-18(9-7-17)30-22-11-16(13-24)15(12-23)10-21(22)28-20-5-3-2-4-19(20)26-27-28/h2-11H,1H3,(H,25,29) |
InChI-Schlüssel |
BXTIBMIKTUCMTQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.